An In-depth Technical Guide to 3-Chloro-2-n-butoxypyridine (CAS 100707-68-4) and Related Chloro-Alkoxypyridines for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Chloro-2-n-butoxypyridine (CAS 100707-68-4) and Related Chloro-Alkoxypyridines for Researchers and Drug Development Professionals
A Note on the Subject of this Guide
Information regarding the specific compound 3-Chloro-2-n-butoxypyridine (CAS 100707-68-4) is limited in publicly available scientific literature. Therefore, this guide will provide a comprehensive overview of this compound based on established principles of organic chemistry and by drawing parallels with structurally similar and better-documented chloro-alkoxypyridines. The synthesis, properties, and potential applications described herein are largely based on analogous compounds and should be considered as predictive and for informational purposes. All experimental work should be preceded by a thorough literature search for the most current data.
Introduction to Chloro-Alkoxypyridines
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. The strategic placement of substituents, such as halogens and alkoxy groups, on the pyridine ring provides a powerful tool to modulate the molecule's physicochemical properties, reactivity, and ultimately its pharmacological activity.[1]
The chloro-alkoxypyridine scaffold, exemplified by 3-chloro-2-n-butoxypyridine, offers a unique combination of features:
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The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, which can act as a hydrogen bond acceptor and influence the molecule's overall polarity and basicity.
-
The Chloro Group: An electron-withdrawing group that can influence the acidity of ring protons, serve as a handle for further functionalization through cross-coupling reactions, and enhance membrane permeability.
-
The Alkoxy Group: In this case, a butoxy group, which can impact lipophilicity, metabolic stability, and conformational preferences of the molecule.
This combination of functional groups makes 3-chloro-2-n-butoxypyridine and its analogs valuable intermediates in the synthesis of complex molecules with potential therapeutic applications in areas such as antibacterials and pesticides.[2]
Physicochemical Properties
Table 1: Predicted and Analogous Physicochemical Properties
| Property | Predicted Value for 3-Chloro-2-n-butoxypyridine | Analogous Compound Data (3-Chloro-2-ethoxypyridine) | Reference |
| Molecular Formula | C₉H₁₂ClNO | C₇H₈ClNO | |
| Molecular Weight | 185.65 g/mol | 157.60 g/mol | |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow clear liquid | |
| Boiling Point | Estimated >200 °C | Not available | |
| Flash Point | Estimated >80 °C | 70 °C | |
| Solubility | Likely soluble in common organic solvents (e.g., dichloromethane, ethanol, ether) | Soluble in many organic solvents | [2] |
| Water Solubility | Likely slightly soluble | Slightly soluble | [2] |
| Density | Estimated ~1.1 g/cm³ | 1.18 g/cm³ (at 20°C) | |
| Refractive Index | Estimated ~1.51 | 1.52 |
Synthesis Strategies
The synthesis of 3-chloro-2-n-butoxypyridine is expected to follow established methods for the preparation of 2-alkoxypyridines. A common and effective approach is the Williamson ether synthesis.
General Synthetic Workflow: Williamson Ether Synthesis
This method involves the reaction of a corresponding pyridinol (or pyridone) with an alkyl halide in the presence of a base.
Caption: General workflow for the synthesis of 3-chloro-2-n-butoxypyridine.
Detailed Experimental Protocol (Hypothetical)
It is crucial to reiterate that the following is a generalized, hypothetical protocol based on similar reactions and must be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
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3-Chloro-2-hydroxypyridine
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Sodium hydride (NaH), 60% dispersion in mineral oil
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1-Bromobutane
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Anhydrous N,N-Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-chloro-2-hydroxypyridine (1.0 equivalent) and anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
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Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.2 equivalents) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-chloro-2-n-butoxypyridine.
Potential Applications in Drug Discovery and Development
Halogenated pyridines are versatile intermediates in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.[1] The chlorine atom at the 3-position of the pyridine ring can serve as a reactive handle for introducing molecular diversity.
Suzuki Cross-Coupling Workflow
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, it can be used to couple 3-chloro-2-n-butoxypyridine with a variety of boronic acids or esters.
Caption: Suzuki cross-coupling reaction of 3-chloro-2-n-butoxypyridine.
This synthetic versatility allows for the generation of libraries of compounds for screening against various biological targets. The butoxy group can enhance the drug-like properties of the resulting molecules by increasing their lipophilicity, which may improve cell permeability and oral bioavailability.
Analytical Methods
The characterization and purity assessment of 3-chloro-2-n-butoxypyridine would rely on standard analytical techniques.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Observations/Data |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy group. ¹³C NMR would confirm the number of unique carbon atoms.[3] |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be observable.[4] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic C-O stretching vibrations for the ether linkage and C-Cl stretching vibrations would be expected. |
| Gas Chromatography (GC) | Purity assessment and separation from impurities. | A single major peak would indicate a high degree of purity. GC can be coupled with MS (GC-MS) for definitive identification.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment for less volatile compounds or for monitoring reaction progress. | A single major peak on a suitable column (e.g., C18) would indicate purity. |
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7] Keep the container tightly closed.
-
Toxicity: Chlorinated pyridines can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[8][9]
Always consult the most up-to-date SDS for any chemical before use.
Conclusion
3-Chloro-2-n-butoxypyridine represents a potentially valuable, yet under-documented, building block for medicinal chemistry and drug discovery. While direct experimental data is sparse, its structural features suggest it can be synthesized via established methods and serve as a versatile intermediate for the creation of diverse molecular libraries. The insights provided in this guide, drawn from analogous compounds, offer a foundational understanding for researchers interested in exploring the potential of this and related chloro-alkoxypyridines in their research and development endeavors. Further investigation into the specific properties and reactivity of this compound is warranted to fully unlock its potential.
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PubChem. 3-Chloropyridine. [Link]
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Justia Patents. process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]
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PubChem. 3-Chloro-2-methylpyridine. [Link]
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PubChem. 3-Chloro-2-fluoropyridine. [Link]
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Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
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Environment and Climate Change Canada. Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products (automotive...). [Link]
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Organic Syntheses Procedure. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with -. [Link]
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ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
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Organic Syntheses Procedure. Org. Synth. 2012, 89, 549-561. [Link]
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Doc Brown's Advanced Organic Chemistry. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride. [Link]
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ResearchGate. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]
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